molecular formula C3H7N3OS B167259 2-Acetylhydrazinecarbothioamide CAS No. 2302-88-7

2-Acetylhydrazinecarbothioamide

Cat. No. B167259
CAS RN: 2302-88-7
M. Wt: 133.18 g/mol
InChI Key: NSIMQTOXNOFWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Acetylhydrazinecarbothioamide” is a chemical compound with the molecular formula C3H7N3OS . It is also known by other names such as “1-Acetyl-3-thiosemicarbazide”, “ACETYLTHIOSEMICARBAZIDE”, “acetamidothiourea”, “1-ACETYLTHIOSEMICARBAZIDE”, “1-ACETYL-3-THIOSEMICARBAZIDE”, “Acetic acid N’-(aminothioxomethyl) hydrazide”, and "1-Acetylthiosemicarbazide" .


Physical And Chemical Properties Analysis

“2-Acetylhydrazinecarbothioamide” is a white to yellow solid at room temperature . It has a molecular weight of 133.17 .

Scientific Research Applications

Pharmacogenomic-Guided Therapy

2-Acetylhydrazinecarbothioamide is noted for its involvement in the metabolism of various aromatic amine and hydrazine drugs, particularly through the actions of arylamine N-acetyltransferase 2 (NAT2). The acetylation polymorphism of NAT2 significantly influences the bioavailability, metabolic ratios, and elimination rate constants of these drugs within human hepatocytes. This understanding has paved the way for pharmacogenomic-guided therapy, particularly in tuberculosis treatment, showcasing how NAT2 haplotypes and genotypes can be leveraged to optimize drug dosing strategies (Hein & Millner, 2020).

Psychiatric Disorders

N-acetylcysteine, a derivative, is garnering interest for its potential in psychiatric treatment, where it's believed to modulate neurotropic, glutamatergic, and inflammatory pathways. This broader understanding has contributed to its use in treating a variety of psychiatric disorders, signifying a shift in therapeutic strategies beyond its traditional role as a mucolytic agent (Dean et al., 2011).

Neuroprotective and Antiepileptic Properties

The compound has been linked to neuroprotective and antiepileptic benefits, particularly in the context of Alzheimer's disease and dementia. This is largely attributed to its interaction with central nicotinic and muscarinic receptors, offering potential therapeutic avenues for these neurodegenerative conditions (Damar et al., 2016).

Inhibitory Action on Acetylcholinesterase

2-Acetylhydrazinecarbothioamide has been studied for its inhibitory action on acetylcholinesterase (AChE), a key enzyme in the cholinergic system. Its inhibition is crucial in the treatment of conditions like Alzheimer's disease and myasthenia gravis, highlighting its significance in developing therapeutic agents for these diseases (Pohanka, 2012).

Safety And Hazards

The safety information for “2-Acetylhydrazinecarbothioamide” indicates that it is classified under GHS06 and GHS07 pictograms, with the signal word “Danger” and hazard statement H301 . Precautionary statements include P264, P270, P301, P301, P310, P321, P330, P405 .

properties

IUPAC Name

acetamidothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3OS/c1-2(7)5-6-3(4)8/h1H3,(H,5,7)(H3,4,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIMQTOXNOFWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177577
Record name 1-(Acetyl)thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylhydrazinecarbothioamide

CAS RN

2302-88-7
Record name Acetic acid, 2-(aminothioxomethyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2302-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Acetyl)thiosemicarbazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2302-88-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Acetyl)thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(acetyl)thiosemicarbazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Acetylhydrazinecarbothioamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EWT2928KE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.